molecular formula C8H6BrF3 B057558 1-(Bromomethyl)-4-(trifluoromethyl)benzene CAS No. 402-49-3

1-(Bromomethyl)-4-(trifluoromethyl)benzene

Cat. No. B057558
CAS RN: 402-49-3
M. Wt: 239.03 g/mol
InChI Key: IKSNDOVDVVPSMA-UHFFFAOYSA-N
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Patent
US05554620

Procedure details

A mixture of 5.5 g of p-trifluoromethyl-benzyl alcohol in 50 mL of 48% HBr was heated on a steam-bath for 6 h with stirring, and cooled. Water (100 mL) was added to the above mixture, and the aqueous layer was extracted with ether, and the organic layer was concentrated in vacuo to afford 4.8 g of p-trifluoromethyl-benzyl bromide.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7]O)=[CH:5][CH:4]=1.O.[BrH:14]>>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][Br:14])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
FC(C1=CC=C(CO)C=C1)(F)F
Name
Quantity
50 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam-bath for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(CBr)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.